5-(Dimethylamino)pyridine-3-carbaldehyde

Description

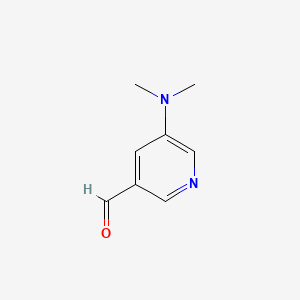

5-(Dimethylamino)pyridine-3-carbaldehyde is a pyridine derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 5-position and an aldehyde (-CHO) group at the 3-position of the pyridine ring. Characterization typically involves elemental analysis, mass spectrometry (ESI-MS), and multinuclear NMR spectroscopy, ensuring structural fidelity .

Properties

IUPAC Name |

5-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-3-7(6-11)4-9-5-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNSLVJEWUEWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pyridine-3-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, where a dimethylaminopyridine is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-(Dimethylamino)pyridine-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: 5-(Dimethylamino)pyridine-3-carboxylic acid.

Reduction: 5-(Dimethylamino)pyridine-3-methanol.

Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(Dimethylamino)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyridine-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(Dimethylamino)pyridine-3-carbaldehyde with analogous pyridine carbaldehyde derivatives, emphasizing substituent effects, positional isomerism, and functional group modifications. Key findings are summarized in Table 1.

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

- 5-(Trifluoromethyl)pyridine-3-carbaldehyde (): Replacing the dimethylamino group with a trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects. The higher molecular weight (249.27 g/mol vs. 150.18 g/mol for dimethylamino analogs) and lipophilicity of the trifluoromethyl group may alter solubility and reactivity in cross-coupling reactions .

- Ethyl 4-(Dimethylamino)benzoate (): Though a benzoate derivative, its dimethylamino group demonstrates enhanced reactivity in polymerization initiators compared to methacrylate analogs. This suggests that the electron-donating dimethylamino group in this compound could similarly boost nucleophilicity in reactions involving the aldehyde or pyridine nitrogen .

Positional Isomerism: Substituent Orientation

- 5-(Dimethylamino)pyridine-2-carbaldehyde (): This positional isomer places the aldehyde at the 2-position and dimethylamino at the 5-position. The altered electronic distribution may affect hydrogen bonding or coordination chemistry. For example, the proximity of the aldehyde to the pyridine nitrogen in the 2-carbaldehyde isomer could enable intramolecular interactions absent in the 3-carbaldehyde derivative .

Structural Modifications: Fused Rings and Additional Substituents

- 6-Bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde (): The fused pyrano-pyridine ring and bromo/oxo substituents introduce steric hindrance and electronic complexity. Compared to this compound, this compound’s lower solubility (inferred from its fused structure) and higher molecular weight (256.06 g/mol) highlight how structural rigidity and halogenation impact physical properties and synthetic utility .

Thiosemicarbazone Derivatives ()

Pyridine-3-carbaldehyde thiosemicarbazones exhibit strong solubility in polar aprotic solvents and are used in coordination chemistry. The dimethylamino group in this compound may similarly enhance metal-binding affinity, though its aldehyde group offers distinct reactivity for forming Schiff bases or hydrazones .

Table 1: Comparative Data for Pyridine Carbaldehyde Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₈H₁₀N₂O | 150.18* | Not available | Electron-donating -N(CH₃)₂ at 5-position; aldehyde at 3-position. |

| 5-(Trifluoromethyl)pyridine-3-carbaldehyde | C₁₃H₁₅NO₄ | 249.27 | MDLMFCD07810426 | Electron-withdrawing -CF₃ at 5-position; higher lipophilicity. |

| 5-(Dimethylamino)pyridine-2-carbaldehyde | C₈H₁₀N₂O | 150.18 | 31191-06-7 | Aldehyde at 2-position; potential intramolecular interactions. |

| 6-Bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde | C₉H₆BrNO₃ | 256.06† | Not available | Fused pyrano-pyridine ring; bromo/oxo substituents; steric hindrance. |

*Inferred from isomer data ; †Calculated from molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.